molecular formula C18H15NO5 B2517182 N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 317327-16-5

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2517182
CAS RN: 317327-16-5
M. Wt: 325.32
InChI Key: GCJJJYRBURLDEW-UHFFFAOYSA-N
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Description

The compound "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of the chromene family, which is known for its presence in many natural and synthetic biologically active compounds. Chromene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest is structurally related to various other chromene derivatives that have been synthesized and evaluated for their biological properties, such as antioxidant, antibacterial activities, and their ability to interact with biological targets like the transient receptor potential melastatin 8 (TRPM8) channels .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through different methods. A novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which could potentially be adapted for the synthesis of "N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide" . Another approach involves a multicomponent reaction under solvent-free conditions using ceric ammonium nitrate (CAN) to synthesize highly functionalized 4H-chromene-3-carboxamide derivatives . These methods provide efficient routes to synthesize a variety of chromene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, which is a common scaffold in these compounds. The crystal structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined, showing that these molecules can crystallize in different space groups and exhibit various conformations about the C-N bond . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological systems. The synthesis of these compounds often involves Knoevenagel-Michael reactions, which are useful for constructing the chromene scaffold . The reactivity of the chromene ring can be further exploited to introduce various substituents that can modulate the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, are important for their biological applications. Solvatochromic properties have been studied in synthesized chromene derivatives, indicating their interaction with solvents of varying polarity . These properties can influence the solubility, stability, and overall bioavailability of the compounds. Additionally, the crystal and molecular structure analysis, including hydrogen bonding interactions, provides insights into the stability and solid-state properties of these compounds .

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • Fattahi et al. (2018) described the synthesis of new tricyclic products, including methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates, from N-alkyl-2-imino-2H-chromene-3-carboxamides. This research highlights the potential of these compounds in the development of new organic molecules (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).
  • Development of Fluorescent Probes:

    • Bekhradnia, Domehri, and Khosravi (2016) reported the use of nitro-3-carboxamide coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, as novel fluorescent chemosensors for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).
  • Antimicrobial Activity:

    • The research by Azab and Elkanzi (2017) explored the antimicrobial properties of 2-oxo-2H-chromene-3-carboxamide derivatives, revealing that many of these synthesized compounds exhibit high antimicrobial activity (Azab, Azab, & Elkanzi, 2017).
  • Application in Molecular Docking and Biological Assays:

  • Crystal Structure Analysis:

  • Antioxidant and Antibacterial Properties:

    • Research by Chitreddy and Shanmugam (2017) demonstrated that various synthesized 4H-chromene-3-carboxamide derivatives exhibit good antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Chitreddy & Shanmugam, 2017).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)19-17(20)13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJJJYRBURLDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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